2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzimidazole core, a biphenyl group, and an acetohydrazide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde to form the corresponding Schiff base. This intermediate is then reacted with hydrazine derivatives to yield the final product. The reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole core can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base moiety can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can mimic natural substrates, allowing the compound to bind to active sites and modulate enzyme activity. The biphenyl group enhances binding affinity through hydrophobic interactions, while the hydrazide moiety can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide stands out due to its biphenyl group, which provides enhanced hydrophobic interactions and potentially greater binding affinity to target molecules. This unique structural feature may contribute to its effectiveness in various applications .
Properties
Molecular Formula |
C30H26N4OS |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H26N4OS/c1-22(24-16-18-26(19-17-24)25-12-6-3-7-13-25)32-33-29(35)21-36-30-31-27-14-8-9-15-28(27)34(30)20-23-10-4-2-5-11-23/h2-19H,20-21H2,1H3,(H,33,35)/b32-22+ |
InChI Key |
FEYMRUNKNMPGAV-WEMUVCOSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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